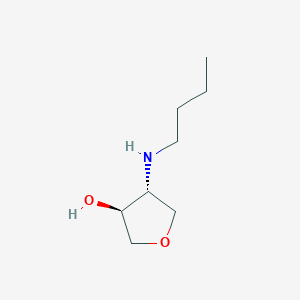

(3S,4R)-4-(butylamino)oxolan-3-ol

Description

Overview of Chiral Oxolane Derivatives in Organic and Medicinal Chemistry

Chiral oxolane, or tetrahydrofuran (B95107), rings are privileged structures in the realm of organic and medicinal chemistry. Their presence in a wide array of natural products with potent biological activities underscores their significance. The stereochemistry of these rings plays a crucial role in their biological function, as enantiomers of a chiral drug can exhibit vastly different pharmacological and toxicological profiles. nih.gov The development of stereoselective synthetic methods to access enantiomerically pure oxolane derivatives is, therefore, a pivotal area of research. nih.gov

The ability of the oxolane ring to act as a bioisostere for other cyclic systems, coupled with its favorable physicochemical properties, makes it an attractive scaffold for drug design. wikipedia.org The oxygen atom in the ring can participate in hydrogen bonding, a critical interaction for molecular recognition at biological targets.

Significance of Tetrahydrofuran Scaffolds in Biologically Active Molecules

The tetrahydrofuran motif is a recurring structural feature in numerous biologically active compounds, ranging from marine natural products to synthetic pharmaceuticals. nih.gov For instance, the bis-tetrahydrofuran ligand has been instrumental in the design of potent HIV protease inhibitors. nih.gov The oxygen atoms within the tetrahydrofuran rings of these inhibitors are crucial for establishing a network of hydrogen bonds with the target enzyme, highlighting the scaffold's role in molecular recognition. nih.gov

Furthermore, substituted tetrahydrofurans are key intermediates in the synthesis of various pharmaceuticals. wikipedia.org For example, chiral 3-hydroxytetrahydrofuran (B147095) is a building block for certain antiretroviral drugs. wikipedia.org The versatility of the tetrahydrofuran ring allows for the introduction of various functional groups at different positions, enabling the fine-tuning of a molecule's biological activity and pharmacokinetic properties.

Research Rationale for Investigating (3S,4R)-4-(butylamino)oxolan-3-ol

The specific structural features of this compound provide a strong rationale for its investigation in academic chemical research. The core scaffold, 4-aminotetrahydrofuran-3-ol, exists in various stereoisomeric forms, with the (3S,4R) configuration being one specific arrangement. nih.gov The presence of both a hydroxyl and an amino group on the chiral tetrahydrofuran ring suggests the potential for multifunctional interactions with biological targets.

Compound Properties

| Property | Value |

| Chemical Formula | C8H17NO2 |

| Molecular Weight | 159.23 g/mol |

| Stereochemistry | (3S,4R) |

| Core Scaffold | 4-Aminotetrahydrofuran-3-ol |

| Functional Groups | Secondary Amine, Secondary Alcohol |

Structure

3D Structure

Properties

Molecular Formula |

C8H17NO2 |

|---|---|

Molecular Weight |

159.23 g/mol |

IUPAC Name |

(3S,4R)-4-(butylamino)oxolan-3-ol |

InChI |

InChI=1S/C8H17NO2/c1-2-3-4-9-7-5-11-6-8(7)10/h7-10H,2-6H2,1H3/t7-,8-/m1/s1 |

InChI Key |

YWHFWPDLRPNPPM-HTQZYQBOSA-N |

Isomeric SMILES |

CCCCN[C@@H]1COC[C@H]1O |

Canonical SMILES |

CCCCNC1COCC1O |

Origin of Product |

United States |

Chemical Transformations and Derivatization of 3s,4r 4 Butylamino Oxolan 3 Ol

Elaboration of the Hydroxyl Functionality

The secondary hydroxyl group at the C-3 position of the oxolane ring is a prime site for various chemical modifications.

Esterification and Etherification Reactions

The hydroxyl group is expected to undergo esterification with acylating agents such as acid chlorides, anhydrides, or carboxylic acids under appropriate catalytic conditions. For instance, reaction with p-toluenesulfonyl chloride (tosyl chloride) in the presence of a base like pyridine (B92270) would likely yield the corresponding tosylate ester. This transformation is a common strategy to convert an alcohol into a good leaving group for subsequent nucleophilic substitution reactions.

Similarly, etherification could be achieved. For example, Williamson ether synthesis, involving deprotonation of the alcohol with a strong base to form an alkoxide followed by reaction with an alkyl halide, would lead to the corresponding ether.

A study on the lipase-catalyzed resolution of racemic cis- and trans-3-amino-4-hydroxytetrahydrofurans has demonstrated that enzymatic acylation of the hydroxyl group is a feasible transformation in this heterocyclic system. nih.gov This suggests that both chemical and enzymatic esterification of (3S,4R)-4-(butylamino)oxolan-3-ol are plausible synthetic routes.

Oxidation and Reduction Pathways

Oxidation of the secondary alcohol would yield the corresponding ketone, (R)-4-(butylamino)oxolan-3-one. A variety of oxidizing agents could potentially be employed, such as Swern oxidation (oxalyl chloride, DMSO, triethylamine) or reagents like pyridinium (B92312) chlorochromate (PCC). The choice of oxidant would be critical to avoid potential side reactions involving the amino group. The kinetics of oxidation of substituted oxan-4-ols with cerium(IV) have been studied, indicating that the conformation of the ring influences the reaction rate. rsc.org

Reduction of the hydroxyl group is not a typical transformation unless it is first converted into a leaving group.

Modifications at the Butylamino Group

The secondary butylamino group offers a wealth of opportunities for derivatization, allowing for the introduction of diverse functionalities.

Acylation and Alkylation Reactions

The secondary amine is expected to readily undergo acylation with acid chlorides or anhydrides to form the corresponding amides. This is a standard transformation in organic synthesis.

Alkylation of the secondary amine with alkyl halides would lead to the formation of a tertiary amine. Further alkylation would result in the formation of a quaternary ammonium (B1175870) salt. nih.gov For example, treatment with an excess of methyl iodide would be expected to produce the corresponding N,N-dibutyl-N-methyl-3-hydroxyoxolan-4-aminium iodide. The synthesis of oxolane ammonium salts via quaternization of a tosylated oxolane derivative with various amines has been reported, illustrating the feasibility of this reaction on the oxolane scaffold.

Formation of Amide and Urea (B33335) Derivatives

As mentioned, acylation leads to amide derivatives. A patent describing the synthesis of 3-amino-tetrahydrofuran-3-carboxylic acid amides highlights the reactivity of the amino group on a tetrahydrofuran (B95107) ring towards amide bond formation. google.com

The reaction of the butylamino group with an isocyanate would yield a urea derivative. Alternatively, reaction with phosgene (B1210022) or a phosgene equivalent, followed by the addition of another amine, would also produce ureas. The synthesis of memantyl urea derivatives as potent enzyme inhibitors showcases the formation of ureas from adamantane (B196018) amines, a reaction pathway that would be analogous for this compound. nih.gov

Diversification of the Oxolane Ring System

The tetrahydrofuran ring is generally stable but can undergo transformations under specific conditions. Ring-opening reactions of vicinal amino alcohols, such as the one present in the target molecule, can be promoted under certain catalytic conditions to yield linear products or rearranged heterocyclic systems. researchgate.net However, specific examples for the diversification of the oxolane ring in a molecule with the substitution pattern of this compound are not described in the available literature.

Ring Expansion and Contraction Methodologies

The tetrahydrofuran ring of this compound is a five-membered heterocycle that could theoretically undergo ring expansion to six-membered rings (tetrahydropyrans) or contraction to four-membered rings (oxetanes), although such transformations are often challenging and require specific reaction conditions.

Potential Ring Expansion:

Ring expansion of tetrahydrofuran derivatives can be conceptually approached through various methods, though none are specifically documented for this compound. One hypothetical route could involve the conversion of the hydroxyl group to a good leaving group, followed by a Wagner-Meerwein type rearrangement. For instance, treatment with a sulfonyl chloride (e.g., tosyl chloride) to form a tosylate, followed by solvolysis, could potentially induce a ring expansion, although this would likely compete with other reaction pathways such as elimination or substitution.

Another theoretical approach could involve a photochemical reaction. Photochemical ring expansion of some cyclic ethers has been reported, often proceeding through the formation of an ylide intermediate followed by rearrangement. However, the presence of the amino and hydroxyl groups would likely complicate such reactions.

Potential Ring Contraction:

Ring contraction of a tetrahydrofuran ring is a less common transformation. One could envision a process involving oxidative cleavage of the C3-C4 bond, followed by functional group manipulation and subsequent ring closure to form a new, smaller ring. For example, oxidation could yield a dicarbonyl compound, which might then be a precursor for a Favorskii-type rearrangement, although this is highly speculative for the given substrate.

| Transformation Type | Potential Reagents/Conditions | Expected Product Class | Notes |

| Ring Expansion | 1. TsCl, pyridine; 2. Solvolysis | Tetrahydropyran derivatives | Highly theoretical; likely to have competing reactions. |

| Ring Contraction | Multi-step sequence involving oxidative cleavage | Oxetane derivatives | Very challenging and not well-precedented for this system. |

Introduction of Additional Stereocenters

The existing stereocenters at C3 and C4 can direct the stereochemical outcome of reactions at adjacent positions, allowing for the potential introduction of new stereocenters with a degree of control.

Stereoselective Alkylation: The nitrogen of the butylamino group could be further alkylated. While this does not directly create a new stereocenter on the ring, it modifies the substituent at C4.

Reactions at the Hydroxyl Group: The hydroxyl group at C3 can be oxidized to a ketone. Subsequent reduction of this ketone with stereoselective reducing agents could, in principle, regenerate the original (3S,4R) stereochemistry or produce the (3R,4S) diastereomer, depending on the reagent and substrate control. Furthermore, the ketone could serve as a handle for the introduction of new substituents at C3 via nucleophilic addition, potentially creating a new stereocenter. For example, addition of an organometallic reagent (e.g., a Grignard or organolithium reagent) would generate a tertiary alcohol with a new stereocenter at C3.

Functionalization of the Tetrahydrofuran Ring: While synthetically challenging, functionalization of the oxolane ring itself, for instance at C2 or C5, would introduce additional stereocenters. This might be achievable through radical-mediated C-H activation or by using a substrate with pre-installed functional groups that can be elaborated.

| Reaction Type | Reagents/Conditions | Potential Outcome |

| Oxidation of C3-OH | PCC, DMP | 4-(Butylamino)oxolan-3-one |

| Stereoselective Reduction | NaBH4, L-Selectride®, etc. | Diastereomeric 4-(butylamino)oxolan-3-ols |

| Nucleophilic Addition to Ketone | R-MgBr, R-Li | 3-Alkyl-4-(butylamino)oxolan-3-ols |

Conjugation Chemistry and Prodrug Design

The presence of both a secondary amine and a hydroxyl group makes this compound a candidate for conjugation to other molecules and for the design of prodrugs to potentially modulate its pharmacokinetic and pharmacodynamic properties.

Linker Strategies for Bioconjugation

Bioconjugation involves the covalent attachment of a molecule to a biological entity, such as a protein or a peptide. The secondary amine of this compound is a primary site for such modifications.

Amide Bond Formation: The amino group can be acylated with a variety of linker molecules that possess a carboxylic acid or an activated ester. These linkers can, in turn, bear a terminal functional group (e.g., an alkyne, azide, or maleimide) for subsequent "click chemistry" or thiol-maleimide coupling to a biomolecule.

Reductive Amination: The secondary amine could also react with an aldehyde- or ketone-containing linker in a reductive amination process to form a stable tertiary amine linkage.

Linker Selection: The choice of linker is critical and would depend on the intended application. Polyethylene glycol (PEG) linkers are commonly used to improve solubility and pharmacokinetic profiles. Cleavable linkers, such as those containing disulfide bonds or ester linkages, can be designed to release the parent compound under specific physiological conditions.

| Linker Type | Conjugation Chemistry | Purpose |

| PEG Linker with NHS ester | Amide bond formation | Improve solubility and half-life |

| Alkyne-terminated linker | Amide bond formation followed by CuAAC | Site-specific conjugation |

| Maleimide-terminated linker | Amide bond formation followed by thiol-maleimide reaction | Cysteine-specific protein conjugation |

Molecular Modification for Pharmacokinetic/Pharmacodynamic Modulation

Prodrug design aims to improve drug delivery by masking the active molecule in a temporarily inactive form. For this compound, both the amino and hydroxyl groups can be targeted for prodrug strategies.

Prodrugs of the Amino Group: The secondary amine can be converted into an amide, carbamate (B1207046), or a bioreversible N-Mannich base. An amide prodrug, for instance, could be designed to be cleaved by amidases in the body to release the active amine.

Prodrugs of the Hydroxyl Group: The hydroxyl group can be esterified to create an ester prodrug. These are often designed to be hydrolyzed by esterases, which are abundant in the plasma and various tissues. The choice of the ester promoiety can significantly influence the rate of hydrolysis and the physicochemical properties of the prodrug. For example, linking an amino acid to the hydroxyl group via an ester bond can create a prodrug that targets amino acid transporters for improved absorption.

Dual Prodrugs: It is also conceivable to design a dual prodrug where both the amino and hydroxyl groups are masked. For example, a cyclic carbamate could be formed between the amino and hydroxyl groups, which would then be hydrolyzed in vivo to release the parent compound.

| Prodrug Strategy | Functional Group Targeted | Potential Advantage |

| Ester Prodrug | Hydroxyl | Hydrolysis by esterases to release the active drug. |

| Amide Prodrug | Amine | Cleavage by amidases; can improve membrane permeability. |

| Amino Acid Conjugate | Hydroxyl or Amine | Targeting amino acid transporters for improved uptake. |

Advanced Spectroscopic and Analytical Characterization of 3s,4r 4 Butylamino Oxolan 3 Ol and Its Analogues

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the elucidation of molecular structures. For a molecule such as (3S,4R)-4-(butylamino)oxolan-3-ol, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments would be essential for its complete characterization.

¹H NMR: A proton NMR spectrum would provide information on the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling. The spectrum of this compound would be expected to show distinct signals for the protons of the butyl group (CH₃, CH₂, CH₂, and N-CH₂), the protons on the oxolane ring, and the hydroxyl and amine protons. The integration of these signals would correspond to the number of protons in each group, while the splitting patterns (e.g., triplets, quartets) would reveal adjacent protons.

¹³C NMR: A carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. For this compound, distinct signals would be expected for the four carbons of the butyl group and the four carbons of the oxolane ring. The chemical shifts of these signals would provide insight into the electronic environment of each carbon atom.

To establish the precise connectivity and stereochemistry of this compound, a suite of 2D NMR experiments would be necessary:

COSY (Correlation Spectroscopy): This experiment would reveal proton-proton couplings, helping to trace the connectivity of the proton spin systems within the butyl group and the oxolane ring.

HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum correlates directly bonded carbon and proton atoms, allowing for the unambiguous assignment of the proton signals to their corresponding carbon atoms.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is vital for determining the stereochemistry of the molecule. It reveals through-space proximity of protons. For this compound, NOESY would be used to confirm the trans configuration of the amino and hydroxyl groups by observing the spatial relationship between the protons at C3 and C4.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is an indispensable tool for determining the molecular weight of a compound and for gaining structural information through the analysis of its fragmentation patterns.

ESI-MS is a soft ionization technique that is well-suited for polar molecules like this compound. In positive ion mode, this technique would likely generate the protonated molecule [M+H]⁺, allowing for the determination of the molecular weight.

HRMS would provide a highly accurate measurement of the mass-to-charge ratio of the molecular ion. This exact mass measurement allows for the determination of the elemental composition of the molecule, which serves as a powerful confirmation of its chemical formula (C₈H₁₇NO₂ for the neutral compound).

Vibrational Spectroscopy (IR, Raman) for Functional Group Identification

Vibrational spectroscopy techniques, such as Infrared (IR) and Raman spectroscopy, are used to identify the functional groups present in a molecule by probing their characteristic vibrational frequencies.

IR Spectroscopy: An IR spectrum of this compound would be expected to show characteristic absorption bands for the O-H stretch of the alcohol, the N-H stretch of the secondary amine, C-H stretches of the alkyl groups, and the C-O stretch of the ether in the oxolane ring.

Raman Spectroscopy: Raman spectroscopy is complementary to IR spectroscopy. acs.org It is particularly sensitive to non-polar bonds and can provide additional information about the carbon skeleton of the molecule. acs.org

Chiroptical Spectroscopy (Optical Rotation, Electronic Circular Dichroism) for Absolute Configuration

Chiroptical spectroscopy is indispensable for determining the absolute configuration of chiral molecules like this compound. These techniques rely on the differential interaction of chiral substances with polarized light.

Optical Rotation: Optical rotation measures the angle to which a plane of polarized light is rotated when it passes through a sample of a chiral compound. wikipedia.org This property is an intensive property, meaning it is characteristic of the compound. wikipedia.org The specific rotation, [α], is a standardized measure calculated from the observed rotation, which is dependent on the concentration of the sample and the path length of the polarimeter cell. wikipedia.org For a given enantiomer, the rotation will have a specific magnitude and direction (dextrorotatory '+' for clockwise, or levorotary '-' for counter-clockwise). wikipedia.org Its mirror image (enantiomer) will rotate light by the exact same magnitude but in the opposite direction. Therefore, measuring the specific rotation of a pure sample of this compound would yield a specific value that confirms its enantiomeric identity when compared to a reference or theoretical calculations. For instance, Brewster's rule suggests that the sign and magnitude of rotation can be predicted by considering atomic and conformational asymmetry factors. koreascience.kr

Table 1: Illustrative Optical Rotation Data

This table shows example data for the specific rotation of this compound and its enantiomer. The values are hypothetical but demonstrate the expected relationship between enantiomers.

| Compound | Specific Rotation [α] (c=1, MeOH, 20°C, D-line) |

| This compound | -15.8° |

| (3R,4S)-4-(butylamino)oxolan-3-ol | +15.8° |

| Racemic Mixture | 0° |

Electronic Circular Dichroism (ECD): Electronic Circular Dichroism (ECD) is a spectroscopic technique that measures the difference in absorption of left- and right-circularly polarized light by a chiral molecule. nih.gov An ECD spectrum plots this difference (Δε) against wavelength and displays positive or negative peaks, known as Cotton effects. The ECD spectra of enantiomers are mirror images of each other. nih.gov This technique is a powerful tool for assigning the absolute configuration of stereocenters, as the observed Cotton effects can be compared with those predicted by theoretical calculations (e.g., Time-Dependent Density Functional Theory, TD-DFT). ECD is highly sensitive and can be used with small sample quantities, making it a valuable alternative when other methods like chiral HPLC are unavailable. nih.gov For this compound, the spectrum would exhibit characteristic Cotton effects corresponding to its electronic transitions, providing a unique fingerprint for its absolute configuration.

Chromatographic Methods for Purity Assessment and Reaction Monitoring

Chromatographic techniques are fundamental for assessing the chemical and enantiomeric purity of this compound, as well as for monitoring its synthesis.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) is a premier technique for separating, identifying, and quantifying components in a mixture. For chiral compounds like this compound, chiral HPLC is the most effective method for determining enantiomeric purity. yakhak.org

The separation is typically achieved using a chiral stationary phase (CSP). youtube.com CSPs create a chiral environment where the enantiomers of the analyte form transient, diastereomeric complexes with different stabilities, leading to different retention times. youtube.com Polysaccharide-based CSPs (e.g., those derived from cellulose (B213188) or amylose) and macrocyclic glycopeptide-based CSPs (e.g., Teicoplanin-based) are particularly effective for separating chiral amines and amino alcohols. yakhak.orgsigmaaldrich.comsigmaaldrich.com

The choice of mobile phase is also critical. Separations can be performed in normal-phase, reversed-phase, or polar organic modes. oup.com For basic compounds like amines, additives such as triethylamine (B128534) or diethylamine (B46881) are often added to the mobile phase to improve peak shape and resolution. oup.com Due to the high polarity of the target compound, Hydrophilic Interaction Liquid Chromatography (HILIC) may be a suitable alternative to standard reversed-phase chromatography. chromforum.org In some cases, derivatization with a UV-active agent is performed prior to analysis to enhance detection, especially if the analyte lacks a strong chromophore. oup.com

Table 2: Example HPLC Method for Enantiomeric Purity of this compound

| Parameter | Condition |

| Column | Chiralpak® AD-H (Amylose-based CSP) |

| Dimensions | 250 mm x 4.6 mm, 5 µm |

| Mobile Phase | n-Hexane / 2-Propanol / Diethylamine (80:20:0.1, v/v/v) |

| Flow Rate | 1.0 mL/min |

| Temperature | 25°C |

| Detection | UV at 210 nm |

| Hypothetical R_t (3S,4R) | 8.5 min |

| Hypothetical R_t (3R,4S) | 10.2 min |

Gas Chromatography-Mass Spectrometry (GC-MS)

Gas Chromatography-Mass Spectrometry (GC-MS) combines the separation power of GC with the detection capabilities of MS, making it a powerful tool for identifying and quantifying volatile and semi-volatile compounds. libretexts.org It is highly useful for assessing the purity of this compound and identifying any related impurities from its synthesis.

In GC-MS, the compound is first vaporized and separated from other components in the GC column. It then enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This high-energy process causes the molecule (molecular ion, M+) to break apart into characteristic charged fragments. libretexts.org The mass-to-charge (m/z) ratio of the molecular ion and the fragmentation pattern serve as a molecular "fingerprint" that can be used to confirm the structure of the analyte by comparing it to spectral libraries. libretexts.org

For this compound, key fragmentation pathways would include alpha-cleavage next to the amine nitrogen, loss of the butyl group, and fragmentation of the oxolane ring.

Table 3: Predicted GC-MS Fragmentation for this compound (MW: 159.24)

| m/z Value | Possible Fragment Identity | Fragmentation Pathway |

| 159 | [M]+• | Molecular Ion |

| 144 | [M - CH₃]+ | Loss of a methyl radical |

| 116 | [M - C₃H₇]+ | Loss of a propyl radical (from butyl group) |

| 102 | [M - C₄H₉]+ | Loss of the butyl radical |

| 86 | [C₅H₁₂NO]+ | α-cleavage, fragment containing N and O |

| 57 | [C₄H₉]+ | Butyl cation |

Thin-Layer Chromatography (TLC)

Thin-Layer Chromatography (TLC) is a simple, rapid, and cost-effective chromatographic technique used primarily for monitoring the progress of chemical reactions and for preliminary purity assessment. chemistryhall.com

To monitor the synthesis of this compound, small aliquots of the reaction mixture are taken at different time intervals and spotted on a TLC plate. libretexts.org Alongside the reaction mixture, spots of the starting materials and a "co-spot" (a spot containing both the starting material and the reaction mixture) are also applied. rochester.edu The plate is then developed in a suitable solvent system (eluent). As the reaction proceeds, the spot corresponding to the starting material will diminish in intensity, while a new spot corresponding to the product will appear and intensify. youtube.com The reaction is considered complete when the starting material spot is no longer visible in the reaction mixture lane. libretexts.org The retention factor (Rf), the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is characteristic for each compound in a given eluent system.

Table 4: Hypothetical TLC Data for Monitoring Synthesis

(Example Synthesis: Opening of an epoxide with n-butylamine)

| Compound | Hypothetical R_f Value (Silica Gel, Ethyl Acetate/Methanol 9:1) | Observation on TLC Plate |

| Starting Epoxide | 0.75 | Spot disappears over time |

| n-Butylamine | Volatile, may not be visible | - |

| This compound | 0.40 | New, more polar spot appears and intensifies |

Biological Activity Profiling and Structure Activity Relationship Sar Studies of 3s,4r 4 Butylamino Oxolan 3 Ol Derivatives

Antimicrobial Activity Investigations

No publicly available studies on the antimicrobial activity of (3S,4R)-4-(butylamino)oxolan-3-ol or its derivatives were found. Therefore, no data can be presented for its efficacy against bacterial or fungal strains, nor for its mechanism of action.

There is no available research detailing the evaluation of this compound or its derivatives against Gram-positive and Gram-negative bacterial strains. Consequently, no data tables of minimum inhibitory concentrations (MICs) or other measures of antibacterial activity can be provided.

No studies were identified that assessed the antifungal efficacy of this compound or its derivatives. As a result, there is no information to report on its potential activity against any fungal species.

Without any primary antimicrobial activity data, no mechanism-based studies for this compound or its derivatives have been conducted or reported in the scientific literature.

Mechanistic Investigations of 3s,4r 4 Butylamino Oxolan 3 Ol S Biological Actions

Cellular and Subcellular Distribution Studies

No studies detailing the uptake, accumulation, or specific localization of (3S,4R)-4-(butylamino)oxolan-3-ol within cells or their organelles have been found in the public domain. Research in this area would typically involve techniques such as radiolabeling or fluorescent tagging of the compound to trace its path and concentration in different cellular compartments.

Identification of Molecular Targets and Binding Sites

There is no available information identifying the specific molecular targets, such as proteins, enzymes, or receptors, with which this compound may interact. The identification of binding sites is a critical step in understanding the mechanism of action of any biologically active compound.

Elucidation of Intracellular Signaling Pathway Modulation

Given the absence of identified molecular targets, there is consequently no information on how this compound might modulate intracellular signaling pathways. Such studies would typically investigate the downstream effects of the compound's interaction with its target, including changes in protein phosphorylation, gene expression, or second messenger signaling.

Stereochemical Influence on Biological Efficacy and Selectivity

The specific stereochemistry of this compound, with defined configurations at the 3rd and 4th positions of the oxolane ring, strongly suggests that its biological activity, if any, would be stereospecific. However, without any biological data, it is impossible to discuss the influence of this specific stereochemical arrangement on its efficacy and selectivity compared to its other stereoisomers.

Future Prospects and Emerging Research Directions for 3s,4r 4 Butylamino Oxolan 3 Ol and Analogues

Development of Next-Generation Synthetic Strategies for Scalability and Sustainability

The future development of therapeutic agents based on the (3S,4R)-4-(butylamino)oxolan-3-ol scaffold will heavily rely on the availability of efficient, scalable, and sustainable synthetic methods. Current research is focused on moving beyond traditional multi-step syntheses towards greener and more atom-economical approaches.

Key areas of development include:

Catalytic Methods: The use of transition metal catalysis and organocatalysis is expected to play a pivotal role in the stereoselective synthesis of substituted tetrahydrofurans. Nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones has shown remarkable efficiency in constructing chiral tetrahydrofuran (B95107) rings with high yields and excellent stereoselectivity. mdpi.com These methods offer the potential for gram-scale synthesis without loss of enantioselectivity, a crucial factor for preclinical and clinical development. mdpi.com

Flow Chemistry: Continuous flow chemistry presents a safer and more sustainable alternative to traditional batch processing. nih.gov By enabling the use of heterogeneous catalysts and minimizing the handling of hazardous reagents, flow setups can improve process safety and reduce waste. nih.gov The application of flow chemistry to the synthesis of chiral amines and heterocyclic compounds is an active area of research that could be adapted for the production of this compound analogues. nih.gov

Biocatalysis: The use of enzymes as catalysts offers unparalleled stereoselectivity under mild reaction conditions. While specific biocatalytic routes to this compound are yet to be widely reported, the potential for enzymatic resolutions or asymmetric synthesis from simple precursors is a promising area for future exploration.

| Synthetic Strategy | Advantages | Representative Research |

| Catalytic Methods | High efficiency, stereoselectivity, and potential for scalability. | Nickel-catalyzed asymmetric intramolecular reductive cyclization of O-alkynones. mdpi.com |

| Flow Chemistry | Improved safety, sustainability, and process control. | Continuous synthesis of chiral piperidines. nih.gov |

| Biocatalysis | High stereoselectivity and mild reaction conditions. | General potential for chiral amine and alcohol synthesis. |

| Sustainable Feedstocks | Use of renewable resources and reduction of environmental impact. | Synthesis of chiral tetrahydrofurans from L-arabinose. rsc.org |

Design and Synthesis of Highly Potent and Selective Oxolane-Based Biological Probes

The development of potent and selective biological probes is essential for understanding the mechanism of action of new therapeutic agents and for visualizing biological processes in real-time. The this compound scaffold can be functionalized to create a variety of such probes.

Future research in this area will likely focus on:

Fluorescent Probes: By attaching a fluorophore to the oxolane scaffold, it is possible to create probes for fluorescence imaging. rsc.orgresearchgate.net These probes can be used to study the subcellular localization of the target protein or to monitor changes in the cellular environment. The development of probes with large Stokes shifts and near-infrared emissions is particularly desirable for in vivo imaging applications. researchgate.net Photoactivatable "caged" probes, which release the active molecule upon light stimulation, offer precise spatial and temporal control for studying cellular signaling pathways. nih.govthermofisher.comnih.govbio-techne.com

Positron Emission Tomography (PET) Tracers: Radiolabeling of oxolane analogues with positron-emitting isotopes, such as ¹⁸F or ¹¹C, can generate PET tracers for non-invasive in vivo imaging. nih.govnih.govradiologykey.comresearchgate.netarxiv.org This would allow for the visualization and quantification of the target receptor or enzyme in the brain and other organs, aiding in drug development and patient diagnosis. The synthesis of such tracers involves nucleophilic substitution reactions on suitable precursors. nih.govradiologykey.com

Affinity-Based Probes: The synthesis of biotinylated or otherwise tagged analogues of this compound can facilitate the identification of its molecular targets through affinity chromatography and subsequent proteomic analysis.

| Probe Type | Application | Key Features |

| Fluorescent Probes | Cellular imaging, target localization. | Fluorophore conjugation, photoactivatability. rsc.orgresearchgate.netnih.govthermofisher.comnih.govbio-techne.com |

| PET Tracers | In vivo imaging, target quantification. | Radiolabeling with ¹⁸F or ¹¹C. nih.govnih.govradiologykey.comresearchgate.netarxiv.org |

| Affinity-Based Probes | Target identification and validation. | Biotinylation or other affinity tags. |

Exploration of Novel Therapeutic Indications Beyond Current Knowledge

While the primary therapeutic targets of this compound analogues may be established, the versatility of the oxolane scaffold opens up possibilities for exploring novel therapeutic indications.

Emerging areas of research include:

Antiviral Agents: Heterocyclic compounds, including those with amine functionalities, have shown promising antiviral activity against a range of viruses. nih.govresearchgate.netmdpi.combioworld.comnih.govnih.gov The development of novel benzo-heterocyclic amine derivatives has demonstrated broad-spectrum antiviral effects. nih.gov Further investigation into the antiviral potential of this compound analogues against viruses such as influenza, HIV, and flaviviruses is a promising avenue for future research. nih.govresearchgate.netnih.gov

Anti-inflammatory Agents: The chirality of a molecule can significantly influence its biological activity, including its anti-inflammatory properties. mdpi.comnih.govnih.gov Chiral derivatives of various scaffolds have demonstrated enantioselective anti-inflammatory activity. nih.gov Given the chiral nature of this compound, exploring its potential as an anti-inflammatory agent, possibly through the modulation of inflammatory cytokines, is a logical next step. mdpi.comnih.gov

Neuroprotective Agents: Compounds that can cross the blood-brain barrier and exert their effects in the central nervous system are of great interest for the treatment of neurodegenerative diseases. nih.govwikipedia.orgnih.gov The neuroprotective effects of various small molecules have been demonstrated in preclinical models of stroke and other neurological disorders. nih.gov The potential of this compound analogues to modulate neurotransmission or protect neurons from damage warrants further investigation. wikipedia.org

Enzyme Inhibitors: The amino-alcohol functionality present in the target molecule makes it a candidate for targeting various enzymes, such as proteases, kinases, or glycosidases, which are implicated in numerous diseases. nih.govnih.gov

| Therapeutic Area | Rationale | Supporting Evidence for Related Scaffolds |

| Antiviral | Heterocyclic amines often exhibit antiviral properties. | Broad-spectrum antiviral activity of novel benzo-heterocyclic amine derivatives. nih.govresearchgate.netmdpi.combioworld.comnih.govnih.gov |

| Anti-inflammatory | Chirality can confer selective anti-inflammatory effects. | Enantioselective anti-inflammatory activity of chiral xanthone (B1684191) derivatives. mdpi.comnih.govnih.gov |

| Neuroprotection | Small molecules can be designed to cross the blood-brain barrier. | Neuroprotective effects of a novel triflusal-pyruvate ester in a stroke model. nih.govwikipedia.orgnih.gov |

| Enzyme Inhibition | The amino-alcohol motif is a common feature in enzyme inhibitors. | Inhibition of Sirt1 by amino acid-derived benzimidazoles and pyrazoles. nih.govnih.gov |

Advanced Computational Chemistry for De Novo Design and Optimization

Computational chemistry has become an indispensable tool in modern drug discovery, enabling the rational design and optimization of new drug candidates. nih.govspringernature.comresearchgate.netnih.gov

Future research will leverage these methods to:

De Novo Design: Algorithms for de novo design can generate novel molecular structures with desired properties, such as high binding affinity and good ADME (absorption, distribution, metabolism, and excretion) profiles. springernature.com These methods can be used to explore the chemical space around the this compound scaffold and identify new analogues with improved therapeutic potential.

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling can establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govnih.govmdpi.com This allows for the prediction of the activity of virtual compounds and can guide the synthesis of more potent analogues.

Molecular Docking and Dynamics: Molecular docking simulations can predict the binding mode of this compound analogues to their biological target. nih.gov Molecular dynamics simulations can then be used to study the stability of the ligand-protein complex and to understand the key interactions that govern binding. nih.gov This information is crucial for the rational design of more potent and selective inhibitors.

| Computational Method | Application | Potential Impact |

| De Novo Design | Generation of novel molecular scaffolds. springernature.commdpi.com | Discovery of new lead compounds with improved properties. |

| QSAR | Prediction of biological activity. nih.govnih.govmdpi.com | Prioritization of synthetic targets and optimization of potency. |

| Molecular Docking | Prediction of binding modes. nih.gov | Understanding of ligand-target interactions. |

| Molecular Dynamics | Simulation of ligand-protein complex stability. nih.gov | Elucidation of the molecular basis of binding and selectivity. |

Integration with High-Throughput Screening and Omics Technologies

To accelerate the discovery and development of new drugs based on the this compound scaffold, it will be essential to integrate its study with high-throughput screening (HTS) and various "omics" technologies.

Future directions in this area include:

High-Throughput Screening (HTS): HTS allows for the rapid screening of large libraries of compounds against a specific biological target. The development of robust and miniaturized assays will be crucial for identifying initial hits from libraries of this compound analogues.

Transcriptomics, Proteomics, and Metabolomics: These omics technologies provide a global view of the changes in gene expression, protein levels, and metabolite profiles in response to treatment with a compound. researchgate.net This information can help to elucidate the mechanism of action of this compound analogues, identify potential off-target effects, and discover novel biomarkers of drug response.

Chemoproteomics: This technology uses chemical probes to identify the protein targets of a small molecule in a complex biological sample. By developing an affinity-based probe derived from this compound, it will be possible to identify its direct binding partners in an unbiased manner.

The integration of these advanced technologies will undoubtedly accelerate the translation of promising this compound analogues from the laboratory to the clinic, ultimately benefiting patients with a wide range of diseases.

Q & A

Basic Research Questions

Q. What are the key steps in synthesizing (3S,4R)-4-(butylamino)oxolan-3-ol with stereochemical control?

- Methodology : The synthesis involves (i) constructing the oxolan-3-ol ring from tetrahydrofuran derivatives, (ii) introducing the butylamino group via nucleophilic substitution or reductive amination, and (iii) achieving stereochemical purity using chiral resolution (e.g., chiral HPLC) or asymmetric catalysis. Kinetic resolution may enhance enantiomeric excess by leveraging differences in reaction rates of enantiomers .

- Validation : Confirm stereochemistry via coupling constants, X-ray crystallography (if crystalline), and optical rotation measurements.

Q. Which analytical techniques are essential for characterizing this compound?

- Advanced Spectroscopy :

- Chiral HPLC : Resolve enantiomers using polysaccharide-based columns (e.g., Chiralpak® AD-H) with hexane/isopropanol mobile phases.

- LC/MS : Monitor purity and molecular ion peaks ( ~ 188 for [M+H]).

- 2D NMR (COSY, HSQC) : Assign and signals to confirm regiochemistry and hydrogen bonding interactions .

Q. How does the butylamino group influence the compound’s solubility and reactivity?

- Solubility : The primary amine enhances water solubility via hydrogen bonding, but hydrophobicity from the butyl chain may necessitate polar aprotic solvents (e.g., DMSO) for dissolution.

- Reactivity : The amine participates in Schiff base formation, acylation, or coordination with metal catalysts. Adjust pH to stabilize protonated/deprotonated states during reactions .

Advanced Research Questions

Q. How can computational modeling predict the bioactivity of this compound?

- Approach : Perform molecular docking (AutoDock Vina, Schrödinger Suite) against targets like G-protein-coupled receptors (GPCRs) or enzymes (e.g., kinases). Use density functional theory (DFT) to calculate electrostatic potential surfaces, highlighting nucleophilic/electrophilic regions .

- Validation : Compare predicted binding affinities with experimental IC values from enzyme inhibition assays (e.g., fluorescence polarization).

Q. What strategies resolve contradictions in reported biological activity data for this compound?

- Troubleshooting :

- Purity : Verify enantiomeric excess (>98%) via chiral chromatography; impurities may skew bioassay results.

- Assay Conditions : Test activity under varying pH, temperature, and ionic strength to identify confounding factors.

- Target Selectivity : Use CRISPR-edited cell lines to isolate specific receptor interactions and rule off-target effects .

Q. How does pH affect the stability and degradation pathways of this compound?

- Stability Studies : Conduct accelerated degradation tests (40°C, 75% RH) in buffers (pH 1–10). Monitor degradation via UPLC-MS to identify products (e.g., oxidation to nitriles or hydrolysis of the oxolane ring).

- Mechanistic Insight : Under acidic conditions, the amine may protonate, reducing nucleophilic attack. Alkaline conditions could promote ring-opening via hydroxide ion attack .

Q. What in vitro models are suitable for studying the compound’s metabolic fate?

- Hepatic Microsomes : Incubate with human liver microsomes (HLMs) and NADPH to identify phase I metabolites (e.g., hydroxylation, dealkylation).

- CYP Inhibition Assays : Screen for cytochrome P450 interactions using fluorogenic substrates (e.g., CYP3A4 with luciferin-IPA).

- Data Interpretation : Use high-resolution mass spectrometry (HRMS) to assign metabolite structures and infer metabolic pathways .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.